molecular formula C23H19ClFNO3 B2503736 (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 477871-15-1

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2503736
CAS No.: 477871-15-1
M. Wt: 411.86
InChI Key: FLPYQDPVXZYOSQ-BUHFOSPRSA-N
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Description

The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including chloro, fluoro, methoxy, and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form the intermediate 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with 4-methoxyaniline in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential biological activity. It can be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{4-[(2-chlorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-{4-[(2-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Uniqueness

The unique combination of chloro, fluoro, methoxy, and amino groups in (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one distinguishes it from similar compounds. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO3/c1-28-18-11-7-17(8-12-18)26-14-13-23(27)16-5-9-19(10-6-16)29-15-20-21(24)3-2-4-22(20)25/h2-14,26H,15H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPYQDPVXZYOSQ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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